molecular formula C29H18N2O4 B3017106 4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866142-84-9

4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No. B3017106
CAS RN: 866142-84-9
M. Wt: 458.473
InChI Key: PMAKVRKUIWWTJK-XYOKQWHBSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can yield a variety of structurally related compounds. In the case of 4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, a similar synthetic approach can be inferred from the synthesis of related compounds. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in the presence of a catalytic amount of piperidine leads to the formation of 4H-pyrano[3,2-c]pyridines . This suggests that a similar catalytic system could potentially be used to synthesize the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical properties and biological activities. X-ray diffraction is a powerful technique to unambiguously establish the molecular structure of crystalline compounds. For example, the crystal structure of a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, was determined using single-crystal X-ray measurements, which provided detailed information about the arrangement of atoms in the molecule . This type of analysis would be essential to confirm the structure of 4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The study of chemical reactions involving similar compounds can provide insights into the potential reactivity of the target molecule. For instance, the reaction of 4H-pyrano[3,2-c]pyridines with acetic anhydride leads to the formation of fused systems . This indicates that the target compound might also undergo reactions with acetic anhydride or other reagents to yield new derivatives, which could be of interest for further chemical exploration.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. These properties are important for the practical application of the compound in various fields, including pharmaceuticals. For example, the antimicrobial activity of a compound can be assessed through its interaction with bacterial and fungal strains, as demonstrated by the related compound, which showed favorable antimicrobial activities . Such studies could be replicated for the target compound to evaluate its potential as an antimicrobial agent.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds have been explored in various studies. For example, the synthesis of azafluorene derivatives, including compounds structurally similar to 4-(1,3-Benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, and their physicochemical and quantum chemical properties have been investigated. These studies provide insights into the crystal structures and intermolecular interactions of such compounds, utilizing techniques like single crystal X-ray diffraction and molecular docking analysis (Venkateshan et al., 2020).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of compounds structurally related to 4-(1,3-Benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile have been studied. Novel pyridine derivatives have shown significant antimicrobial activity against a range of aerobic and anaerobic bacteria, indicating potential applications in fighting bacterial infections (Bogdanowicz et al., 2013). Additionally, some derivatives have demonstrated antiproliferative and antimetastatic activities against human prostate cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Charris et al., 2021).

Synthesis of Novel Heterocyclic Compounds

Research has also focused on the synthesis of novel heterocyclic compounds using derivatives of 4-(1,3-Benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile as precursors. These studies have led to the development of new thiazolopyrimidines, tetrazolopyrimidine, and other fused heterocyclic compounds with potential antioxidant activities, which could have implications in the development of new therapeutic agents (Salem et al., 2015).

Quantum Studies and Spectroscopic Analysis

Quantum studies and spectroscopic analysis of related compounds have been conducted to understand their electronic properties and potential applications in various fields. Such studies involve detailed analysis using techniques like NMR, IR, and UV–vis absorption and fluorescence spectroscopy, providing insights into the molecular structure and reactivity of these compounds (Cetina et al., 2010).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O4/c1-33-19-10-6-17(7-11-19)8-12-23-22(15-30)26(18-9-13-24-25(14-18)35-16-34-24)27-28(31-23)20-4-2-3-5-21(20)29(27)32/h2-14H,16H2,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAKVRKUIWWTJK-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=C(C=C5)OCO6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=C(C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=C(C=C5)OCO6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-yl)-2-(4-methoxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

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